2-Methyl-5-pyrrol-1-yl-phenylamine 2-Methyl-5-pyrrol-1-yl-phenylamine
Brand Name: Vulcanchem
CAS No.: 137352-77-3
VCID: VC21265443
InChI: InChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3
SMILES: CC1=C(C=C(C=C1)N2C=CC=C2)N
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

2-Methyl-5-pyrrol-1-yl-phenylamine

CAS No.: 137352-77-3

Cat. No.: VC21265443

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-pyrrol-1-yl-phenylamine - 137352-77-3

Specification

CAS No. 137352-77-3
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name 2-methyl-5-pyrrol-1-ylaniline
Standard InChI InChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3
Standard InChI Key NWWCJFJCEIFBAZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C=CC=C2)N
Canonical SMILES CC1=C(C=C(C=C1)N2C=CC=C2)N

Introduction

Chemical Structure and Identification

Molecular Structure and Composition

2-Methyl-5-pyrrol-1-yl-phenylamine features a benzene ring substituted with an amino group and a methyl group at positions 1 and 2, respectively, with a pyrrole ring attached at position 5. This arrangement creates a molecule with interesting electronic properties due to the combination of electron-donating and electron-withdrawing groups .

The compound's molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol . Its structure can be represented by the following identifiers:

Table 1: Chemical Identifiers of 2-Methyl-5-pyrrol-1-yl-phenylamine

Identifier TypeValue
CAS Number137352-77-3
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol
InChIInChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3
InChI KeyNWWCJFJCEIFBAZ-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)N2C=CC=C2)N

Alternative Nomenclature

The compound is known by several synonyms in chemical databases and literature, which is important for comprehensive literature searches and proper identification .

Table 2: Alternative Names for 2-Methyl-5-pyrrol-1-yl-phenylamine

Synonym
Benzenamine, 2-methyl-5-(1H-pyrrol-1-yl)-
2-Methyl-5-(1H-pyrrol-1-yl)benzenamine
2-Methyl-5-pyrrol-1-ylaniline
2-Methyl-5-(pyrrol-1-yl)aniline

It is crucial to distinguish this compound from its positional isomer, 5-methyl-2-(1H-pyrrol-1-yl)aniline (CAS 59194-21-7), which has a different arrangement of the same functional groups .

Physical and Chemical Properties

Physical Characteristics

The physical properties of 2-Methyl-5-pyrrol-1-yl-phenylamine help determine its behavior in various chemical processes and inform handling procedures. Unlike its isomer (5-methyl-2-(1H-pyrrol-1-yl)aniline) which has a documented melting point of 88-90°C, specific physical data for our target compound is more limited in the available literature .

Based on structural analysis and comparison with similar compounds, 2-Methyl-5-pyrrol-1-yl-phenylamine likely exists as a solid at room temperature. The presence of the amine group suggests potential for hydrogen bonding, which would influence its solubility profile and intermolecular interactions .

Chemical Reactivity

The chemical reactivity of 2-Methyl-5-pyrrol-1-yl-phenylamine is primarily determined by its functional groups:

  • The primary amine group (-NH₂) makes it nucleophilic and capable of participating in various reactions typical of aromatic amines, including:

    • Acylation and alkylation reactions

    • Diazotization to form diazonium salts

    • Coupling reactions for dye formation

    • Formation of Schiff bases with aldehydes and ketones

  • The pyrrole moiety introduces additional reactivity patterns:

    • Susceptibility to electrophilic aromatic substitution reactions

    • Potential for coordination with metal ions

    • Participation in cross-coupling reactions

  • The methyl group provides a site for further functionalization through oxidation or radical reactions .

Synthesis and Preparation

Synthetic Routes

While the search results don't provide specific synthesis methods for 2-Methyl-5-pyrrol-1-yl-phenylamine, we can infer potential synthetic routes based on general methods for similar N-substituted pyrrole derivatives and aniline compounds.

One possible approach involves the Paal-Knorr synthesis, which is a well-established method for preparing pyrrole derivatives. This typically involves the reaction between a 1,4-diketone and a primary amine. For our target compound, a modified approach might be necessary since we need to incorporate both the pyrrole and the aniline moieties .

The literature indicates that various Lewis acid catalysts can be employed for the synthesis of N-substituted pyrroles, including:

Table 3: Potential Lewis Acid Catalysts for Pyrrole Synthesis

CatalystReference
MgI₂ etherate
Ti(O-iPr)₄Referenced in
ZrOCl₂·8H₂OReferenced in
Sc(OTf)₃Referenced in
Bi(NO₃)₃·5H₂OReferenced in
InCl₃Referenced in
FeCl₃Referenced in

A specific paper describes "a convenient and useful procedure for the synthesis of various 2,5-dimethyl-N-substituted pyrrole derivatives by the addition of 2,5-hexadione with aromatic amines, heteroaromatic amines and aliphatic amines catalyzed by MgI₂ etherate (MgI₂·(OEt₂)ₙ) in good to excellent yields" . This methodology could potentially be adapted for the synthesis of our target compound or similar derivatives.

Product NameReferencePurityEstimated Delivery
Benzenamine, 2-methyl-5-(1H-pyrrol-1-yl)-IN-DA001363Not specifiedMon 21 Apr 25
2-Methyl-5-pyrrol-1-yl-phenylamine3D-MFA35277Min. 95%Mon 02 Jun 25
2-Methyl-5-(1H-pyrrol-1-yl)aniline10-F75131995+%Discontinued

Applications and Research Significance

Research Context

The importance of pyrrole-containing compounds is well-established in the scientific literature. Pyrroles are "important heterocyclic compounds displaying remarkable pharmacological properties" and are "considered to be important building blocks in many naturally occurring compounds such as heme, chlorophyll and vitamin B₁₂" .

The development of efficient synthetic methods for pyrrole derivatives, including compounds like 2-Methyl-5-pyrrol-1-yl-phenylamine, continues to be an active area of research. The Paal-Knorr synthesis "remains the most useful preparative method for generating pyrroles," and researchers have explored various catalysts and conditions to improve yields and reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator